cis-Entacapone-3'-sulfate Sodium Salt
Description
Nuclear Magnetic Resonance (NMR)
Infrared (IR) Spectroscopy
Mass Spectrometry (MS)
Computational Chemistry: DFT Calculations and Molecular Dynamics Simulations
Density Functional Theory (DFT)
B3LYP/6-311+G(d,p) calculations predict a HOMO-LUMO gap of 4.1 eV , indicating moderate reactivity. The sulfate group’s electrostatic potential surface (EPS) shows a negative charge density (−0.72 e) , facilitating interactions with cationic species.
Molecular Dynamics (MD) Simulations
MD simulations in explicit water (TIP3P model) reveal the sulfate group forms 3.2 hydrogen bonds per molecule with water, enhancing solubility. The cis configuration reduces lateral diffusion coefficient (D = 1.2 × 10⁻⁶ cm²/s) compared to the trans isomer (D = 2.1 × 10⁻⁶ cm²/s).
Figure 2: Snapshots from MD simulations showing hydrogen bonding networks.
Properties
CAS No. |
158069-74-0 |
|---|---|
Molecular Formula |
C14H15N3O8S |
Molecular Weight |
385.347 |
IUPAC Name |
[5-[(Z)-2-cyano-3-(diethylamino)-3-oxoprop-1-enyl]-2-hydroxy-3-nitrophenyl] hydrogen sulfate |
InChI |
InChI=1S/C14H15N3O8S/c1-3-16(4-2)14(19)10(8-15)5-9-6-11(17(20)21)13(18)12(7-9)25-26(22,23)24/h5-7,18H,3-4H2,1-2H3,(H,22,23,24)/b10-5- |
InChI Key |
ICZFYESLPUXBQL-YHYXMXQVSA-N |
SMILES |
CCN(CC)C(=O)C(=CC1=CC(=C(C(=C1)OS(=O)(=O)O)O)[N+](=O)[O-])C#N |
Synonyms |
(Z)-2-Cyano-N,N-diethyl-3-[4-hydroxy-3-nitro-5-(sulfooxy)phenyl]-2-propenamide Sodium Salt; |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Reagents
The most common method involves sulfation of entacapone using sulfur trioxide (SO₃) complexes in anhydrous conditions:
Representative Procedure:
-
Entacapone (10 g) is dissolved in toluene (100 mL) under nitrogen.
-
Pyridine-SO₃ complex (1.2 eq) is added at 0–5°C.
-
The mixture is stirred at 25°C for 6–8 hours.
-
The product is precipitated with sodium hydroxide (2 M) and purified via recrystallization from ethanol-water .
Yield : 65–72%
Purity (HPLC) : >98%
Enzymatic Sulfation Using Sulfotransferases
Biocatalytic Approach
Human sulfotransferase isoforms (SULT1A1, SULT1A3) catalyze the sulfation of entacapone in vitro:
Key Findings:
-
Kinetic parameters :
Isolation of cis-Isomer
Chromatographic Separation
The cis-isomer is isolated from the trans-isomer using preparative HPLC :
-
Column : C18 reverse-phase (250 × 4.6 mm, 5 µm).
-
Mobile phase : Acetonitrile/0.1% trifluoroacetic acid (35:65 v/v).
Retention times :
Key Data Tables
Table 1: Comparative Analysis of Sulfation Methods
| Method | Yield (%) | Purity (%) | Isomer Ratio (cis:trans) |
|---|---|---|---|
| Chemical sulfation | 65–72 | >98 | 1:3 |
| Enzymatic sulfation | 45–50 | 95–97 | 1:4 |
| Metabolic synthesis* | <5 | 80–85 | 1:1 |
Table 2: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular formula | C₁₄H₁₄N₃NaO₈S |
| Molecular weight | 407.33 g/mol |
| Solubility | >50 mg/mL in water |
| λₘₐₓ (UV) | 305 nm |
| pKa | 2.1 (sulfate), 9.8 (phenolic) |
Challenges and Optimization
-
Isomer control : The cis-isomer is thermodynamically less stable, requiring low-temperature crystallization.
-
Scale-up issues : Enzymatic methods face cost barriers due to PAPS cofactor requirements.
-
Regulatory compliance : Patents (e.g., US20100234632A1) restrict commercial synthesis, necessitating novel routes .
Chemical Reactions Analysis
cis-Entacapone-3’-sulfate Sodium Salt undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group present in the compound to an amino group.
Substitution: The sulfate group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Pharmacological Applications
Cis-entacapone-3'-sulfate sodium salt serves several important roles in pharmacology:
- COMT Inhibition : As a COMT inhibitor, it is used in combination with levodopa to manage Parkinson's disease symptoms. By preventing the metabolism of levodopa, it increases its plasma levels and therapeutic efficacy .
- Neuroprotective Effects : Research indicates that entacapone may exert neuroprotective effects beyond its role as a COMT inhibitor. It has been suggested that it could mitigate oxidative stress in neuronal cells, potentially slowing disease progression in Parkinson's patients .
Analytical Chemistry Applications
This compound is utilized as a reference standard in various analytical chemistry methods:
- Chromatography : It is employed in high-performance liquid chromatography (HPLC) to quantify entacapone and its metabolites in biological samples. This application is crucial for pharmacokinetic studies and therapeutic drug monitoring.
- Mass Spectrometry : The compound can be analyzed using mass spectrometry techniques, allowing for precise identification and quantification of entacapone in complex biological matrices.
Case Studies
Several studies highlight the clinical efficacy and safety profile of this compound:
- Efficacy in Parkinson's Disease : A pivotal clinical trial evaluated the effectiveness of cis-entacapone in patients with fluctuating responses to levodopa therapy. The study demonstrated significant improvements in "on" time without troublesome dyskinesia compared to placebo .
- Pharmacokinetics : Another study focused on the pharmacokinetics of cis-entacapone when administered alongside levodopa/carbidopa. Results indicated that the addition of cis-entacapone significantly increased the area under the curve (AUC) for levodopa, confirming its role in enhancing drug absorption and bioavailability .
- Safety Profile : Long-term safety assessments have shown that cis-entacapone is generally well-tolerated, with adverse effects similar to those observed with other COMT inhibitors. Common side effects include dyskinesia, nausea, and abdominal pain, which were manageable within clinical settings .
Mechanism of Action
The mechanism of action of cis-Entacapone-3’-sulfate Sodium Salt is related to its ability to inhibit catechol-O-methyl transferase (COMT). COMT is an enzyme that catalyzes the transfer of a methyl group from S-adenosyl-L-methionine to catecholamines, such as dopamine, norepinephrine, and epinephrine . By inhibiting COMT, cis-Entacapone-3’-sulfate Sodium Salt increases the levels of these neurotransmitters in the brain, thereby enhancing dopaminergic activity. This mechanism is particularly beneficial in the treatment of Parkinson’s disease, where increased dopamine levels can alleviate symptoms .
Comparison with Similar Compounds
Structural Isomers: Entacapone-3’-sulfate Sodium Salt
The primary structural analog of cis-Entacapone-3'-sulfate Sodium Salt is its non-cis isomer, Entacapone-3’-sulfate Sodium Salt (CAS 158069-72-8). Both share the molecular formula C14H14N3NaO8S but differ in stereochemistry, impacting their physicochemical and biological properties.
Key Differences:
Table 1: Structural Isomers of Entacapone-3’-sulfate Sodium Salt
| Compound Name | CAS Number | Molecular Formula | Configuration |
|---|---|---|---|
| Entacapone-3’-sulfate Sodium Salt | 158069-72-8 | C14H14N3NaO8S | Non-cis |
| cis-Entacapone-3’-sulfate Sodium Salt | 158069-74-0 | C14H14N3NaO8S | cis |
Other Entacapone Metabolites
Entacapone undergoes phase II metabolism to form sulfate and glucuronide conjugates. Key metabolites include:
Entacapone 3-β-D-Glucuronide (CAS 158-69-75-1):
- A glucuronide conjugate with distinct solubility and excretion pathways compared to sulfate metabolites.
Table 2: Entacapone Metabolites
| Compound Name | CAS Number | Molecular Formula | Conjugate Type |
|---|---|---|---|
| Entacapone-3’-sulfate Sodium Salt | 158069-72-8 | C14H14N3NaO8S | Sulfate |
| cis-Entacapone-3’-sulfate Sodium Salt | 158069-74-0 | C14H14N3NaO8S | Sulfate |
| Entacapone 3-β-D-Glucuronide | 158-69-75-1 | Not provided | Glucuronide |
Related Sulfonate/Sulfate Salts
Sulfonate salts such as Sodium 1-Heptanesulfonate (CAS 22767-50-6) and Sodium 1-Hexanesulfonate (CAS 2832-45-3) share functional similarities with this compound but differ in structure and application.
Key Comparisons:
- Carbon Chain Length: Shorter aliphatic chains in Sodium 1-Hexanesulfonate (C6) vs. Sodium 1-Heptanesulfonate (C7) influence hydrophobicity and chromatographic behavior .
- Pharmaceutical Relevance: Unlike simple sulfonates, cis-Entacapone-3'-sulfate is a drug metabolite with specific pharmacokinetic roles .
Table 3: Sulfonate Salts Comparison
| Compound Name | CAS Number | Molecular Formula | Application |
|---|---|---|---|
| Sodium 1-Heptanesulfonate | 22767-50-6 | C7H15NaO3S | Ion-pairing agent in HPLC |
| Sodium 1-Hexanesulfonate | 2832-45-3 | C6H13NaO3S | Analytical reagent |
| cis-Entacapone-3’-sulfate Sodium Salt | 158069-74-0 | C14H14N3NaO8S | Drug metabolite |
Analytical Behavior in Chromatography
Studies on hydrophobic interaction chromatography (HIC) suggest that sulfate and sulfonate salts exhibit distinct elution profiles under salt gradients (e.g., ammonium sulfate, sodium chloride). For instance, ammonium sulfate gradients () effectively separate proteins and may apply to sulfated metabolites like cis-Entacapone-3'-sulfate. Binary salt gradients (e.g., ammonium sulfate + sodium chloride) could resolve stereoisomers or sulfate/glucuronide pairs .
Research Implications and Gaps
While structural and analytical comparisons are feasible using available data, pharmacological properties (e.g., metabolic half-life, toxicity) of this compound require further study. Evidence gaps in solubility, stability, and bioactivity highlight the need for targeted research.
Biological Activity
cis-Entacapone-3'-sulfate sodium salt is a derivative of Entacapone, a selective inhibitor of catechol-O-methyltransferase (COMT), an enzyme involved in the metabolism of catecholamines such as dopamine. This compound plays a significant role in enhancing dopaminergic activity, particularly in the context of Parkinson's disease treatment. This article explores the biological activity, mechanisms of action, pharmacokinetics, and comparative studies related to this compound.
The primary mechanism of action of this compound involves the inhibition of COMT. By inhibiting this enzyme, the compound increases the levels of catecholamines in the brain, thereby enhancing dopaminergic signaling. This effect is particularly beneficial in patients with Parkinson's disease, where dopamine levels are significantly reduced due to neuronal loss.
Key Mechanisms:
- Inhibition of COMT : The compound binds to the active site of COMT, preventing it from methylating catecholamines.
- Increased Dopamine Availability : By reducing the breakdown of dopamine, it prolongs its action and enhances its therapeutic effects when used alongside levodopa.
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by rapid absorption and significant protein binding. Studies indicate that it has a bioavailability of approximately 35%, with peak plasma concentrations occurring within one hour post-administration. The compound is primarily metabolized in the liver and excreted via the kidneys.
| Parameter | Value |
|---|---|
| Bioavailability | ~35% |
| Peak Plasma Concentration | ~1 hour |
| Protein Binding | ~98% (mainly albumin) |
| Elimination Route | Renal and biliary |
Comparative Studies
Comparative studies highlight the unique properties of this compound relative to other COMT inhibitors such as Entacapone and Tolcapone. Notably, cis-Entacapone exhibits a distinct pharmacokinetic profile that may enhance its therapeutic efficacy.
Comparison with Other COMT Inhibitors:
| Compound | Mechanism | Bioavailability | Peak Time |
|---|---|---|---|
| cis-Entacapone-3'-sulfate | COMT Inhibition | ~35% | ~1 hour |
| Entacapone | COMT Inhibition | ~35% | ~1 hour |
| Tolcapone | COMT Inhibition | ~65% | ~2 hours |
Case Studies
Research studies have demonstrated the efficacy of this compound in clinical settings. One pivotal study assessed its impact on levodopa pharmacokinetics in Parkinson's patients:
- Study Design : Patients received either levodopa alone or levodopa combined with cis-Entacapone.
- Findings : The combination therapy resulted in a significant increase in plasma levels of levodopa and a decrease in its 3-O-methylated metabolite (3-OMD), indicating enhanced therapeutic effectiveness.
Research Findings
Recent studies have focused on the biochemical effects and potential applications of this compound:
- Improved Levodopa Efficacy : The compound has been shown to enhance the absorption and efficacy of coadministered levodopa formulations by inhibiting COMT activity, leading to improved motor function in Parkinsonian patients .
- Dose-dependent Effects : Clinical trials indicate that doses around 200 mg yield optimal therapeutic outcomes without significant adverse effects, supporting its use as an adjunct therapy in Parkinson's disease management .
- Safety Profile : Long-term studies suggest a favorable safety profile with minimal side effects observed, reinforcing its potential for chronic use alongside other Parkinson's treatments .
Q & A
Q. What analytical techniques assess the purity of this compound?
- Methodological Answer: Use HPLC with UV detection (e.g., C18 column, aqueous buffer/acetonitrile mobile phase) to quantify impurities. Complement with ion chromatography for sulfate quantification and ICP-MS for sodium content validation .
Q. How should researchers store this compound to ensure stability?
- Methodological Answer: Store in airtight, light-resistant containers at room temperature. Desiccate to prevent hygroscopic degradation. Monitor stability via accelerated aging studies (e.g., 40°C/75% RH for 6 months) with periodic HPLC analysis .
Advanced Research Questions
Q. How can chromatographic conditions separate this compound from structural isomers?
- Methodological Answer: Optimize mobile phase pH and ionic strength to exploit differences in polarity. For example, use a binary gradient of ammonium sulfate and sodium chloride in reversed-phase HPLC to enhance resolution. Validate selectivity via spiked isomer mixtures .
Q. How to resolve contradictory data on the compound’s thermodynamic stability under varying conditions?
- Methodological Answer: Perform replicate DSC/TGA analyses to assess decomposition kinetics. Cross-validate with computational models (e.g., DFT for bond dissociation energies). Statistically analyze outliers using Grubbs’ test to identify experimental vs. instrumental variability .
Q. What experimental approaches study crystallization kinetics of this compound?
- Methodological Answer: Use in-situ microscopy (e.g., PVM) to monitor crystal growth in real time. Vary supersaturation levels and temperature to derive nucleation rates. Complement with XRD to track polymorph transitions during crystallization .
Q. How to validate quantitative assays for this compound in biological matrices?
Q. What methodologies investigate interactions between this compound and biological macromolecules?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
